molecular formula C11H15N3O2 B6773617 N-(2-methylpyrimidin-5-yl)-2-[(3R)-oxolan-3-yl]acetamide

N-(2-methylpyrimidin-5-yl)-2-[(3R)-oxolan-3-yl]acetamide

Cat. No.: B6773617
M. Wt: 221.26 g/mol
InChI Key: XYKKXBQDGUWESX-SECBINFHSA-N
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Description

N-(2-methylpyrimidin-5-yl)-2-[(3R)-oxolan-3-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxolane ring, which is a five-membered ring with one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpyrimidin-5-yl)-2-[(3R)-oxolan-3-yl]acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using a suitable methylating agent.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol and an appropriate catalyst.

    Coupling of the Rings: The final step involves coupling the pyrimidine and oxolane rings through an acetamide linkage, which can be achieved using standard amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpyrimidin-5-yl)-2-[(3R)-oxolan-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylpyrimidin-5-yl)-2-[(3R)-oxolan-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpyrimidin-5-yl)-2-[(3R)-oxolan-3-yl]acetamide: can be compared with other pyrimidine and oxolane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyrimidine and oxolane rings, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-(2-methylpyrimidin-5-yl)-2-[(3R)-oxolan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-12-5-10(6-13-8)14-11(15)4-9-2-3-16-7-9/h5-6,9H,2-4,7H2,1H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKKXBQDGUWESX-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)NC(=O)CC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=N1)NC(=O)C[C@H]2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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